molecular formula C23H23N3O5S2 B2592662 N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 833442-91-4

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2592662
CAS RN: 833442-91-4
M. Wt: 485.57
InChI Key: SKOQMNHDRPGXAQ-UHFFFAOYSA-N
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Description

“N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic compound. Its molecular formula is C21H21N3O5S3, with an average mass of 491.603 Da and a monoisotopic mass of 491.064331 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For this compound, its molecular formula is C21H21N3O5S3, with an average mass of 491.603 Da and a monoisotopic mass of 491.064331 Da .

Scientific Research Applications

Synthesis and Structural Analysis

  • N-phenylpyrazolyl aryl methanones derivatives, including compounds with arylsulfonyl moieties, have been synthesized and characterized. These compounds, similar in structure to N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, exhibit notable herbicidal and insecticidal activities (Wang et al., 2015).

Interaction Studies

  • Studies on the interactions of methyl acetate with aqueous solutions of similar quinoxaline derivatives revealed insights into solute-solute, solute-solvent, and solvent-solvent interactions, which are crucial for understanding the behavior of such compounds in different environments (Raphael et al., 2015).

Crystal Structure Analysis

  • A detailed structural study of nimesulidetriazole derivatives, which are structurally related to this compound, has been conducted. This study provides valuable insights into the nature of intermolecular interactions in these compounds (Dey et al., 2015).

Cytotoxicity and Enzyme Inhibitory Activities

  • Research on polymethoxylated-pyrazoline benzene sulfonamides, which are structurally similar, has shown notable cytotoxic activities on tumor and non-tumor cell lines. These compounds also exhibit significant inhibitory effects on carbonic anhydrase isoenzymes, highlighting their potential in medicinal chemistry (Kucukoglu et al., 2016).

Synthesis and Characterization

  • Studies have focused on the synthesis and characterization of related compounds, providing a foundation for understanding the chemical properties and potential applications of this compound (Durgadas et al., 2012).

properties

IUPAC Name

N-[3-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-31-20-11-13-21(14-12-20)33(29,30)26-23(17-7-4-3-5-8-17)16-22(24-26)18-9-6-10-19(15-18)25-32(2,27)28/h3-15,23,25H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOQMNHDRPGXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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